5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride
Overview
Description
“5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride” is a chemical compound with the CAS Number: 1820650-25-6 . It has a molecular weight of 295.28 .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing research area .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2S.2ClH/c1-5-13-6-2-11(1)14-7-3-12-10(9-14)4-8-15-12;;/h4,8,11,13H,1-3,5-7,9H2;2*1H . This indicates the presence of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 1 sulfur atom, and 2 chlorine atoms in the molecule .Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities . For instance, one compound exhibited strong antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
Piperidine derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of piperidine derivatives .
Properties
IUPAC Name |
5-piperidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-5-13-6-2-11(1)14-7-3-12-10(9-14)4-8-15-12;;/h4,8,11,13H,1-3,5-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIOXHKURSVNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=C(C2)C=CS3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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